Adam8-IN-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

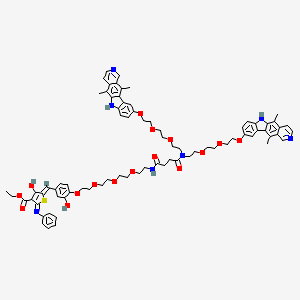

The synthesis of Adam8-IN-1 involves the rational design and chemical synthesis of dimeric arylsulfonamides . The synthetic route typically includes the following steps:

Formation of the arylsulfonamide core: This involves the reaction of an arylamine with a sulfonyl chloride under basic conditions to form the arylsulfonamide.

Dimerization: The arylsulfonamide core is then dimerized to enhance its inhibitory potency against ADAM8. This step involves the use of a bifunctional linker to connect two arylsulfonamide molecules.

Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.

化学反応の分析

Adam8-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . Common reagents used in these reactions include:

Sulfonyl chlorides: Used in the formation of the arylsulfonamide core.

Bifunctional linkers: Used in the dimerization step.

The major product formed from these reactions is the dimeric arylsulfonamide, which exhibits potent inhibitory activity against ADAM8 .

科学的研究の応用

Adam8-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer research: This compound has been shown to inhibit the proteolytic activity of ADAM8 in cancer cells, thereby reducing tumor growth and metastasis. It is used to study the role of ADAM8 in cancer progression and to develop potential therapeutic strategies.

Neuroinflammation: This compound has been used to investigate the role of ADAM8 in neuroinflammatory processes, such as those occurring after spinal cord injury. It helps in understanding the molecular mechanisms underlying neuroinflammation and developing treatments to mitigate its effects.

Biomarker research: ADAM8 is considered a potential biomarker for various diseases, including systemic lupus erythematosus and systemic sclerosis. This compound is used in research to validate the diagnostic and prognostic value of ADAM8 in these conditions.

作用機序

Adam8-IN-1 exerts its effects by inhibiting the metalloproteinase activity of ADAM8 . The compound binds to the active site of ADAM8, preventing it from cleaving its substrates. This inhibition disrupts various signaling pathways involved in inflammation, cancer progression, and neurodegeneration . Specifically, this compound blocks the activation of the mitogen-activated protein kinase (MAPK) signaling cascade and the signal transducer and activator of transcription 3 (STAT3) signaling pathway .

類似化合物との比較

Adam8-IN-1 is unique in its high potency and selectivity for ADAM8 compared to other metalloproteinase inhibitors . Similar compounds include:

ADAM10 inhibitors: These inhibitors target ADAM10, another member of the ADAM family, but are less selective for ADAM8.

Matrix metalloproteinase inhibitors: These inhibitors target a broader range of metalloproteinases but may have off-target effects and lower selectivity for ADAM8.

特性

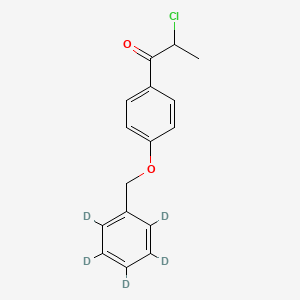

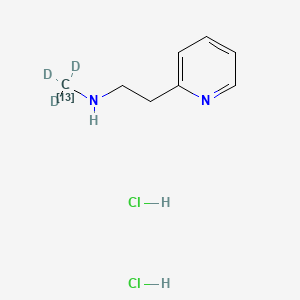

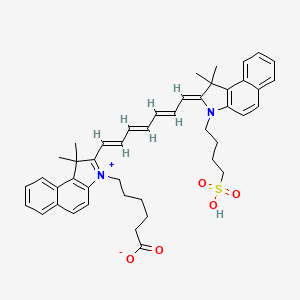

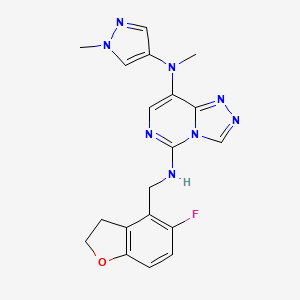

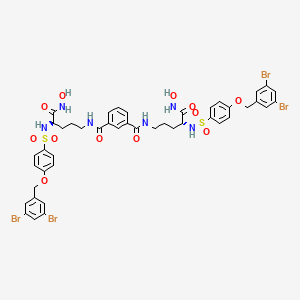

分子式 |

C44H44Br4N6O12S2 |

|---|---|

分子量 |

1232.6 g/mol |

IUPAC名 |

1-N,3-N-bis[(4R)-4-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-5-(hydroxyamino)-5-oxopentyl]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C44H44Br4N6O12S2/c45-31-18-27(19-32(46)23-31)25-65-35-8-12-37(13-9-35)67(61,62)53-39(43(57)51-59)6-2-16-49-41(55)29-4-1-5-30(22-29)42(56)50-17-3-7-40(44(58)52-60)54-68(63,64)38-14-10-36(11-15-38)66-26-28-20-33(47)24-34(48)21-28/h1,4-5,8-15,18-24,39-40,53-54,59-60H,2-3,6-7,16-17,25-26H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-/m1/s1 |

InChIキー |

LJOOWNHZCTUDSG-XRSDMRJBSA-N |

異性体SMILES |

C1=CC(=CC(=C1)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |

正規SMILES |

C1=CC(=CC(=C1)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)

![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)